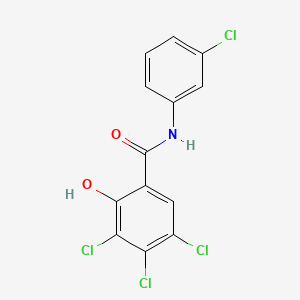
3,3',4,5-Tetrachlorosalicylanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’,4,5-Tetrachlorosalicylanilide is a halogenated salicylanilide compound. It is known for its bacteriostatic properties and is used in various applications such as shampoos, surgical and laundry soaps, polishes, rinses, and deodorants . This compound is also utilized as a metabolic uncoupler in wastewater treatment systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4,5-Tetrachlorosalicylanilide typically involves the chlorination of salicylanilide. The process includes the substitution of hydrogen atoms in the salicylanilide molecule with chlorine atoms at specific positions. The reaction conditions often involve the use of chlorinating agents such as chlorine gas or thionyl chloride under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of 3,3’,4,5-Tetrachlorosalicylanilide is carried out in large-scale reactors where the chlorination process is optimized for yield and purity. The reaction mixture is then subjected to purification steps such as recrystallization to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
3,3’,4,5-Tetrachlorosalicylanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in dechlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and dechlorinated derivatives, which can have different properties and applications .
科学的研究の応用
3,3’,4,5-Tetrachlorosalicylanilide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to metabolic uncoupling and microbial yield reduction.
Medicine: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in wastewater treatment systems to reduce sludge production and control membrane fouling.
作用機序
The mechanism of action of 3,3’,4,5-Tetrachlorosalicylanilide involves its role as a metabolic uncoupler. It disrupts the proton gradient across cellular membranes, leading to a decrease in ATP synthesis. This results in reduced microbial yield and increased production of soluble microbial products . Additionally, it can activate sarcoplasmic reticulum ATPase, affecting calcium uptake and ATP hydrolysis .
類似化合物との比較
Similar Compounds
Triclosan: A structurally similar bactericide with widespread use in personal care products.
N-ethyl-3,5-dichlorosalicylamide: Another halogenated salicylanilide with similar properties.
Salicylanilide: The parent compound from which 3,3’,4,5-Tetrachlorosalicylanilide is derived.
Uniqueness
3,3’,4,5-Tetrachlorosalicylanilide is unique due to its specific chlorination pattern, which imparts distinct bacteriostatic and metabolic uncoupling properties. Its effectiveness in reducing sludge production and controlling membrane fouling in wastewater treatment systems sets it apart from other similar compounds .
特性
CAS番号 |
65222-40-4 |
|---|---|
分子式 |
C13H7Cl4NO2 |
分子量 |
351.0 g/mol |
IUPAC名 |
3,4,5-trichloro-N-(3-chlorophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H7Cl4NO2/c14-6-2-1-3-7(4-6)18-13(20)8-5-9(15)10(16)11(17)12(8)19/h1-5,19H,(H,18,20) |
InChIキー |
MRXYEGDZJTYKMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=C(C(=C2O)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


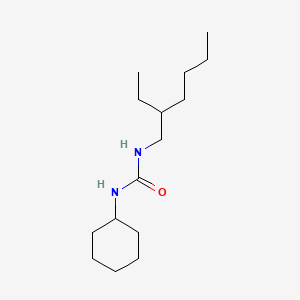



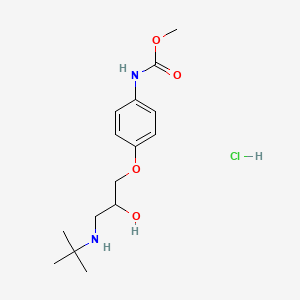

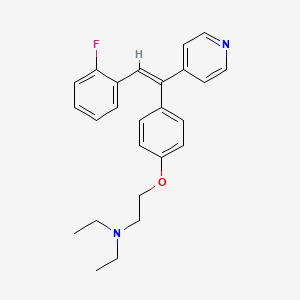

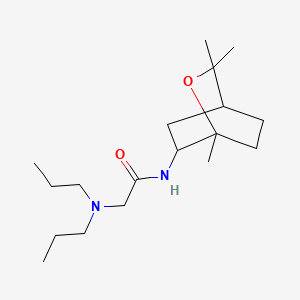




![benzyl-hexadecyl-dimethylazanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate](/img/structure/B12718472.png)
